Product packaging for Carisoprodol Glucuronide(Cat. No.:)

Carisoprodol Glucuronide

Cat. No.: B1157469
M. Wt: 436.45
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Carisoprodol (B1668446) Metabolism and its Metabolites

Carisoprodol is a centrally acting skeletal muscle relaxant that undergoes extensive biotransformation in the body, primarily in the liver. wikipedia.orgnih.govwho.int The metabolic process is largely mediated by the cytochrome P450 enzyme system, specifically the isozyme CYP2C19. wikipedia.orgnih.govresearchgate.netdrugbank.com This enzyme is responsible for the N-dealkylation of carisoprodol's isopropyl group, which leads to the formation of its principal and pharmacologically active metabolite, meprobamate. researchgate.netresearchgate.net Meprobamate itself is a sedative and anxiolytic agent and was classified as a Schedule IV controlled substance. nih.govoup.com

The metabolic conversion to meprobamate is significant, with meprobamate plasma concentrations reaching higher peaks than carisoprodol itself following administration. wikipedia.org However, this metabolic pathway is subject to genetic polymorphism of the CYP2C19 enzyme. drugbank.comoup.com Individuals with reduced CYP2C19 activity, known as "poor metabolizers," exhibit lower clearance of carisoprodol, leading to up to a four-fold increase in exposure to the parent drug and a corresponding 50% reduction in exposure to meprobamate. who.intoup.com

In addition to meprobamate, other minor metabolites are formed. Animal studies have identified hydroxycarisoprodol and hydroxymeprobamate as products of carisoprodol's hepatic biotransformation. oup.com Carisoprodol is metabolized to a lesser extent to hydroxycarisoprodol, while both meprobamate and hydroxycarisoprodol are further metabolized to hydroxymeprobamate. researchgate.net These hydroxylated metabolites, along with other metabolic products, subsequently undergo Phase II conjugation reactions before being eliminated from the body, primarily through the kidneys in urine. wikipedia.orgwho.intresearchgate.net Less than 1% of an administered carisoprodol dose is excreted unchanged in the urine. oup.com

MetaboliteFormation PathwayKey EnzymePharmacological Activity
Meprobamate N-dealkylation of carisoprodolCYP2C19Active (sedative, anxiolytic)
Hydroxycarisoprodol Hydroxylation of carisoprodolUnknownInactive
Hydroxymeprobamate Metabolism of meprobamate and hydroxycarisoprodol--

Significance of Metabolite Research in Xenobiotic Biotransformation

The study of how foreign substances (xenobiotics) like drugs are transformed within an organism is a cornerstone of pharmacology and toxicology. This process, known as biotransformation, typically occurs in two phases. Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups on the xenobiotic molecule. ijpcbs.com Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility. ijpcbs.comwikipedia.org

Glucuronidation is the most common Phase II metabolic reaction. jove.commsdmanuals.com It involves the transfer of glucuronic acid from the coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ijpcbs.comwikipedia.orgjove.com The resulting glucuronide conjugates are typically much more water-soluble and ionized at physiological pH than the parent compound. wikipedia.orgvulcanchem.com This increased hydrophilicity is crucial for detoxification, as it generally reduces the pharmacological activity of the compound and, critically, prevents it from passively diffusing back across cell membranes. ijpcbs.comvulcanchem.com This facilitates the elimination of the xenobiotic from the body via urine or bile. ijpcbs.comwikipedia.orgmsdmanuals.com

Research into xenobiotic metabolites is significant for several reasons:

Understanding Elimination: It clarifies the primary pathways by which the body clears drugs and other foreign chemicals, which is fundamental to determining pharmacokinetic profiles. nih.gov

Predicting Variability: Genetic variations (polymorphisms) in metabolic enzymes, such as CYPs and UGTs, can lead to significant differences in drug metabolism between individuals. ijpcbs.com Studying metabolites helps explain why some individuals may experience altered drug efficacy or reactions.

Toxicology Assessment: While most Phase II metabolites are detoxification products, some can be reactive. For instance, acyl glucuronides of carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity. hyphadiscovery.com Therefore, identifying and characterizing all significant metabolites is essential for a complete toxicological assessment.

Drug Development: In drug discovery and development, a thorough understanding of a candidate drug's metabolic fate is required by regulatory agencies to ensure its profile is well-characterized.

Academic Rationale for Focusing on Carisoprodol Glucuronide as a Research Subject

The academic focus on this compound stems from its position as a key product of the body's primary mechanism for clearing carisoprodol and its initial metabolites. While much research has focused on the Phase I conversion of carisoprodol to meprobamate, the subsequent Phase II conjugation, specifically glucuronidation, is critical for final elimination and presents unique research questions.

Formation and Physicochemical Properties: this compound is formed when glucuronic acid is conjugated to carisoprodol or, more commonly, its hydroxylated metabolites. researchgate.netvulcanchem.com This conjugation dramatically alters the molecule's properties.

PropertyCarisoprodolThis compound
Molecular Formula C₁₂H₂₄N₂O₄C₁₈H₃₂N₂O₁₀
Molecular Weight 260.33 g/mol 436.45 g/mol
Water Solubility Slightly solubleHighly soluble (presumed)
Membrane Permeability ModerateLow, requires transporters

This transformation to a larger, more hydrophilic, and negatively charged molecule is the final step in preparing it for excretion. vulcanchem.com Because glucuronides cannot easily cross cell membranes by passive diffusion, their removal from cells and the body depends on active transport proteins known as efflux transporters. vulcanchem.comnih.gov The interplay between UGT enzymes and these transporters is a key area of research in drug disposition. nih.gov

Analytical and Forensic Significance: In clinical and forensic toxicology, identifying the final metabolic products is essential for confirming drug exposure. Since glucuronide metabolites can be present in urine at high concentrations, this compound is a potential biomarker for carisoprodol use. restek.com However, the direct analysis of glucuronides can be challenging. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. springernature.comresearchgate.net In some cases, a hydrolysis step using the enzyme β-glucuronidase is necessary to cleave the glucuronic acid from the parent drug before analysis. restek.com To ensure accurate quantification in these assays, pure analytical standards of the glucuronide metabolite are required. mdpi.com The chemical or biological synthesis of this compound is therefore a significant research endeavor in itself, providing the necessary reference material for developing and validating analytical methods. hyphadiscovery.commdpi.com

Future Research Directions: A specific academic focus on this compound is warranted to address several knowledge gaps. vulcanchem.com Research is needed to identify the specific UGT isoforms responsible for its formation, to perform detailed pharmacokinetic characterization of the metabolite itself, and to fully evaluate its utility as a definitive biomarker for carisoprodol intake. vulcanchem.com

Properties

Molecular Formula

C₁₈H₃₂N₂O₁₀

Molecular Weight

436.45

Origin of Product

United States

Biotransformation and Enzymology of Carisoprodol Glucuronide Formation

Glucuronidation as a Phase II Drug Metabolism Pathway

General Principles of Glucuronide Conjugation

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs and endogenous compounds. nih.gov This process involves the covalent addition of a glucuronic acid moiety to a substrate, a reaction that significantly increases the molecule's water solubility. nih.govnih.gov The resulting glucuronide conjugate is more polar and hydrophilic, which facilitates its excretion from the body, primarily through urine or bile. nih.gov This transformation is a crucial defense mechanism, converting lipophilic compounds that could otherwise accumulate in tissues into readily excretable, generally inactive forms. nih.gov

Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in Conjugation

The enzymatic reactions of glucuronidation are catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov These enzymes are primarily located in the endoplasmic reticulum of cells in the liver, which is the main site of drug metabolism, but they are also found in many other tissues, including the gastrointestinal tract and kidneys. youtube.comresearchgate.net UGTs facilitate the transfer of a glucuronic acid group from the activated coenzyme, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. nih.govepa.gov This enzymatic action is central to the body's ability to process a vast range of chemical structures, making UGTs the second most important family of enzymes in drug metabolism after the cytochrome P450 system. ebmconsult.com

Enzymatic Systems Implicated in Carisoprodol (B1668446) Glucuronide Synthesis

Identification of Specific UGT Isoforms (if reported in research)

Scientific literature has extensively documented the role of CYP2C19 in the metabolism of carisoprodol to meprobamate. fda.govdrugbank.comwho.int However, there is a lack of research identifying specific UGT isoforms responsible for the glucuronidation of carisoprodol or its metabolites. The focus of metabolic investigation for carisoprodol has remained on its Phase I biotransformation, and consequently, the specific UGT enzymes that might be involved in any minor glucuronidation pathway have not been characterized.

Kinetics of Carisoprodol Glucuronide Formation in Enzyme Systems

Consistent with the absence of identified UGT isoforms, detailed kinetic data for the formation of this compound are not available in published research. The determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) requires in vitro studies with specific enzyme systems, which have not been reported for this particular metabolic reaction.

Cofactor Requirements for Glucuronidation Reactions

While specifics for carisoprodol are not detailed, the process of glucuronidation has universal cofactor and system requirements. The fundamental cofactor for all UGT-catalyzed reactions is Uridine diphosphate glucuronic acid (UDPGA) . nih.govwikipedia.org This activated form of glucuronic acid is the donor molecule from which the sugar moiety is transferred to the substrate. nih.govwikipedia.org The synthesis of UDPGA itself requires UDP-glucose and the enzyme UDP-glucose 6-dehydrogenase, using NAD+ as a cofactor. wikipedia.org

In experimental in vitro systems designed to study glucuronidation, several other components are necessary to ensure optimal enzyme activity and accurate results.

ComponentFunction in Glucuronidation AssaysReference
UDPGA (Uridine diphosphate glucuronic acid)Essential cofactor; donates the glucuronic acid moiety. nih.govxenotech.com
UGT Enzyme SourceCatalyzes the conjugation reaction (e.g., human liver microsomes, recombinant UGTs). youtube.com
Magnesium Chloride (MgCl₂)Can be added to sequester the reaction co-product UDP, which can inhibit the enzyme. youtube.comxenotech.com
AlamethicinA pore-forming peptide used to disrupt the microsomal membrane, exposing the UGT enzyme's active site to the substrate and cofactor. youtube.comxenotech.com
Buffer System (e.g., Potassium Phosphate)Maintains a stable and optimal pH for the enzymatic reaction. youtube.com
SaccharolactoneAn inhibitor of β-glucuronidase, an enzyme that can reverse the reaction by cleaving the glucuronide conjugate. Its inclusion ensures measurement of the forward reaction rate. youtube.com

Precursor Compounds Undergoing Glucuronidation to Form this compound

The formation of glucuronide conjugates associated with carisoprodol therapy does not primarily involve the parent drug itself. Instead, carisoprodol first undergoes Phase I metabolism to produce several primary metabolites. These metabolites then serve as the actual substrates for the UGT enzymes, leading to the formation of various glucuronide compounds. Animal studies have identified three primary metabolites resulting from the hepatic biotransformation of carisoprodol: hydroxycarisoprodol, hydroxymeprobamate, and meprobamate. oup.comoup.com

Current research indicates that the direct glucuronidation of the carisoprodol parent compound is not a significant metabolic pathway. oup.comoup.com The chemical structure of carisoprodol lacks the primary functional groups (like hydroxyl or carboxyl groups) that are most readily conjugated by UGT enzymes. The metabolic process favors initial oxidation or demethylation reactions catalyzed by cytochrome P450 enzymes, most notably CYP2C19, to create more suitable substrates for Phase II conjugation. drugbank.comnih.govfda.gov

The primary substrates for glucuronidation in carisoprodol metabolism are its hydroxylated and demethylated metabolites. It has been reported that meprobamate and its hydroxylated metabolites may be partially excreted as conjugates. oup.comoup.com These Phase I metabolites possess the necessary hydroxyl groups that act as acceptor sites for the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA). wikipedia.org

Meprobamate: This active metabolite is formed through the N-dealkylation of carisoprodol. nih.govresearchgate.net Meprobamate itself can undergo further hydroxylation before being conjugated.

Hydroxycarisoprodol: This metabolite is formed by the hydroxylation of the carisoprodol parent molecule. The resulting hydroxyl group is a prime site for glucuronidation.

Hydroxymeprobamate: Formed via the hydroxylation of meprobamate, this metabolite also presents a hydroxyl moiety that is readily available for conjugation with glucuronic acid. oup.comoup.com

The glucuronidation of these precursors results in the formation of Meprobamate Glucuronide, Hydroxythis compound, and Hydroxymeprobamate Glucuronide, respectively. These glucuronides are significantly more water-soluble than their parent metabolites, a crucial characteristic that facilitates their renal excretion. wikipedia.org

In Vitro Models for Biotransformation Studies of this compound

To investigate the metabolic pathways and enzymatic kinetics of this compound formation, researchers employ a variety of in vitro systems. These models allow for the controlled study of specific metabolic reactions, helping to identify the enzymes involved and predict metabolic behavior in vivo.

Human liver microsomes (HLMs) are subcellular fractions derived from liver tissue that are enriched with drug-metabolizing enzymes, particularly those of the endoplasmic reticulum, including UGTs. creative-bioarray.com They serve as a standard in vitro tool to study Phase II metabolism.

In a typical assay, a precursor metabolite of carisoprodol (e.g., hydroxycarisoprodol) is incubated with liver microsomes in the presence of the essential cofactor UDPGA. The reaction mixture is maintained at a physiological temperature (37°C), and samples are taken at various time points to monitor the depletion of the substrate and the formation of the glucuronide product. pharmaron.com Pooled microsomes from multiple donors are often used to represent the average metabolic activity of a population. creative-bioarray.com

Table 1: Components of a Typical Liver Microsome Glucuronidation Assay

ComponentFunctionRationale
Liver Microsomes (Human or Animal)Source of UGT enzymesProvides a concentrated and relevant enzymatic environment for metabolism studies. creative-bioarray.com
Carisoprodol Metabolite (Substrate)Precursor for glucuronidationThe specific molecule (e.g., hydroxymeprobamate) whose conjugation is being studied.
UDPGA (Cofactor)Glucuronic acid donorEssential for the UGT-catalyzed reaction to occur. nih.gov
Buffer Solution (e.g., Tris-HCl)Maintain optimal pHUGT enzymes have optimal activity within a specific pH range, typically around 7.4.
Magnesium Chloride (MgCl₂)Enzyme activatorOften included to enhance the activity of UGT enzymes.
Detergent (e.g., Alamethicin)Activate latent enzyme activityUGTs are located within the microsomal membrane; detergents disrupt the membrane to allow full access of the substrate to the enzyme's active site. nih.gov

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in their natural cellular environment. evotec.com This makes them a more physiologically relevant model compared to microsomes, as they can simulate the sequential metabolism of a parent drug (carisoprodol) through Phase I oxidation to its metabolites and their subsequent Phase II glucuronidation.

Hepatocytes can be used in two primary formats:

Suspension Cultures: Freshly isolated or cryopreserved hepatocytes are incubated in suspension with the test compound. This system is suitable for short-term metabolism studies (typically up to 4-8 hours). thermofisher.comnews-medical.net

Plated Cultures: Hepatocytes are cultured as a monolayer on collagen-coated plates, which allows for longer incubation times (24 hours or more). This is particularly useful for studying the metabolism of low-turnover compounds. thermofisher.com

In these systems, carisoprodol or its primary metabolites are added to the culture medium, and the formation of glucuronide conjugates is measured in the cells and the surrounding medium over time. evotec.com

Table 2: Comparison of Hepatocyte Incubation Systems

FeatureSuspension HepatocytesPlated Hepatocytes
Incubation TimeShort-term (typically < 8 hours)Long-term (>8 to 72 hours) thermofisher.com
Cellular IntegrityMaintained for a limited durationMore stable, allows for cell-cell interactions
ThroughputHigher, suitable for screeningLower, more labor-intensive
Best Use CaseDetermining intrinsic clearance of moderate to high-turnover compounds. thermofisher.comStudying low-turnover compounds, metabolite profiling over extended periods. thermofisher.com
Physiological RelevanceGood; contains all enzymes and cofactors.Excellent; mimics liver cell architecture and allows for longer-term assessment.

To determine precisely which specific UGT isoforms are responsible for the glucuronidation of carisoprodol's metabolites (a process known as reaction phenotyping), researchers use recombinant enzyme systems. nih.gov These systems involve expressing a single, individual human UGT enzyme (e.g., UGT1A1, UGT1A9, UGT2B7) in a host cell line, such as insect cells (Sf9) or bacteria, which naturally lack UGT activity. bioivt.comspmed.kr

The expressed recombinant enzymes are then harvested and used in assays similar to those with liver microsomes. By incubating each carisoprodol metabolite with a panel of individual UGT isoforms, researchers can identify which enzymes catalyze the formation of the corresponding glucuronide at the most significant rate. nih.govresearchgate.net This approach is critical for understanding inter-individual variability in drug metabolism and for predicting potential drug-drug interactions. nih.gov

Table 3: List of Compounds

Pharmacokinetic Disposition Mechanisms of Carisoprodol Glucuronide

Absorption and Systemic Distribution of Carisoprodol (B1668446) Glucuronide

Glucuronidation is a critical step in drug metabolism that significantly increases the polarity and molecular weight of the parent compound. This biotransformation typically occurs in the liver. As a metabolite, Carisoprodol Glucuronide is not administered directly and therefore does not undergo absorption in the traditional sense from the gastrointestinal tract. Instead, it is formed systemically, primarily within hepatocytes, after the parent drug, carisoprodol, has been absorbed and distributed to the liver.

Once formed, the systemic distribution of this compound, like other glucuronide conjugates, is generally limited. Key characteristics that influence its distribution include:

Increased Polarity: The addition of a glucuronic acid moiety makes the molecule significantly more water-soluble and less lipophilic than carisoprodol.

Plasma Protein Binding: While specific data for this compound is not available, glucuronide metabolites often exhibit different plasma protein binding characteristics than their parent drugs. Carisoprodol itself has a protein binding of approximately 60%. drugbank.com

Limited Tissue Penetration: Due to their increased polarity and size, glucuronide conjugates are typically restricted from readily crossing cellular membranes, including the blood-brain barrier. This generally confines their distribution to the extracellular fluid and plasma compartments.

Excretion Pathways of this compound

The primary purpose of glucuronidation is to enhance the elimination of xenobiotics and their metabolites. Carisoprodol and its byproducts are eliminated through both renal and non-renal pathways. fda.govnih.gov As a polar conjugate, this compound is expected to be efficiently cleared from the body, primarily via the kidneys and potentially through biliary excretion.

Renal excretion is the principal route of elimination for many water-soluble drug conjugates. drugs.com For this compound, this process involves a combination of:

Glomerular Filtration: The conjugate circulating in the bloodstream is filtered through the glomeruli of the kidneys.

Active Tubular Secretion: In addition to filtration, glucuronide conjugates are often actively secreted from the blood into the proximal tubules. This process is mediated by specific transporters located on the basolateral and apical membranes of the renal tubular cells, such as Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs).

Studies on carisoprodol have confirmed that less than 1% of a dose is excreted unchanged in the urine, with the majority undergoing metabolism first. oup.comoup.com It is well-established that hydroxylated metabolites of the related compound meprobamate are partially excreted as conjugates, suggesting a significant role for renal clearance of these conjugated forms. oup.comresearchgate.net

Biliary excretion is another important pathway for the elimination of drug conjugates, particularly those with higher molecular weights. This process involves the transport of the conjugate from hepatocytes into the bile, which is then released into the small intestine.

The potential for enterohepatic circulation exists for glucuronide metabolites excreted in the bile. wikipedia.orgresearchgate.net This process involves:

Excretion of the glucuronide conjugate into the bile and subsequently the intestine.

Hydrolysis of the glucuronide back to the parent aglycone (carisoprodol) by β-glucuronidase enzymes produced by intestinal bacteria. youtube.comresearchgate.net

Reabsorption of the now more lipophilic parent drug from the intestine back into the portal circulation, returning it to the liver for another cycle of metabolism and excretion. youtube.comresearchgate.net

Role of Transporters in Glucuronide Disposition

The movement of glucuronide conjugates across cellular membranes is highly dependent on membrane transporters, as their hydrophilic nature prevents passive diffusion. These transporters are crucial in mediating their efflux from hepatocytes into the blood or bile, and their uptake and efflux in the kidneys.

Efflux transporters are vital for moving glucuronide conjugates out of cells, particularly hepatocytes and renal tubular cells.

Multidrug Resistance-Associated Proteins (MRPs): MRP2 is located on the apical (canalicular) membrane of hepatocytes and mediates the transport of various glucuronide and glutathione (B108866) conjugates into the bile. researchgate.netresearchgate.net MRP3, found on the basolateral membrane, can transport these conjugates back into the bloodstream for subsequent renal elimination.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is an efflux transporter found in the liver, intestine, blood-brain barrier, and kidney. nih.govsolvobiotech.com It is known to transport a wide array of substrates, including sulfated and glucuronidated drug conjugates. nih.govsolvobiotech.com The co-expression of BCRP with other transporters like P-glycoprotein can create a synergistic barrier, limiting drug distribution and facilitating excretion. solvobiotech.com

The table below summarizes the general role of these key efflux transporters in handling glucuronide conjugates.

TransporterLocationFunction in Glucuronide Disposition
MRP2 Apical membrane of hepatocytesMediates excretion of glucuronides into the bile. researchgate.netresearchgate.net
MRP3 Basolateral membrane of hepatocytesTransports glucuronides from the liver into the blood for renal clearance.
BCRP Apical membrane of hepatocytes, intestine, kidney proximal tubulesFacilitates efflux of glucuronides into bile, urine, and the intestinal lumen. nih.govnih.gov

Uptake transporters, particularly the Organic Anion-Transporting Polypeptide (OATP) family, are primarily responsible for the uptake of compounds from the blood into the liver.

Organic Anion-Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3 are expressed on the sinusoidal (basolateral) membrane of human hepatocytes and are key to the hepatic uptake of a wide range of endogenous compounds and drugs, including many glucuronide conjugates. nih.govmdpi.com While the parent drug carisoprodol enters the liver for metabolism, its glucuronide conjugate, if transported out of the hepatocyte into the blood via MRP3, could potentially be a substrate for reuptake by OATPs, although this is less common than the initial uptake of the parent drug. OATPs are also involved in the transport of various chemotherapeutic agents and their metabolites. nih.gov

The table below outlines the function of major uptake transporters relevant to glucuronide disposition.

TransporterLocationFunction in Glucuronide Disposition
OATP1B1 Basolateral membrane of hepatocytesMediates hepatic uptake of drugs and some glucuronide conjugates from the blood. mdpi.com
OATP1B3 Basolateral membrane of hepatocytesSimilar to OATP1B1, facilitates the uptake of various compounds into the liver. mdpi.com
OATs Basolateral membrane of renal proximal tubule cellsMediate the uptake of organic anions, including glucuronides, from the blood into kidney cells for secretion.

Stability of this compound in Biological Matrices

Precise quantitative data on the stability of this compound in biological matrices is sparse in publicly available scientific literature. However, based on the known behavior of other glucuronide conjugates, several factors can be expected to influence its stability.

The primary mechanism of degradation for glucuronides in biological samples is hydrolysis, which can be either enzymatic or chemical. In matrices like blood and urine, endogenous β-glucuronidase enzymes can cleave the glucuronide bond. sigmaaldrich.com The rate of this enzymatic hydrolysis is dependent on temperature and pH. sigmaaldrich.com Chemical hydrolysis is also a significant factor, particularly at non-optimal pH values and higher temperatures. nih.gov

For long-term storage, freezing is the recommended method to ensure the stability of drug glucuronides. Studies on other compounds have demonstrated that storing samples at -70°C or -80°C can preserve the integrity of glucuronide conjugates for at least a year. researchgate.netresearchgate.net At -20°C, stability is also generally good, though some degradation may occur over extended periods. nih.govnih.gov Refrigerated and ambient storage are generally not suitable for the long-term preservation of glucuronide metabolites due to the potential for significant hydrolysis. nih.govresearchgate.netnih.gov

The pH of the storage medium is also a critical factor. For many glucuronides, a slightly acidic pH enhances stability, while neutral to alkaline conditions can accelerate degradation. nih.govscispace.com Given that the pH of urine can fluctuate, this variability could impact the stability of this compound in urine samples that are not properly stored or preserved.

Without specific studies on this compound, it is challenging to provide precise degradation rates. However, the general principles of glucuronide stability strongly suggest that for accurate quantification of this compound, biological samples should be stored at low temperatures (ideally -80°C) and that the potential for pH-dependent hydrolysis should be considered, particularly in urine samples.

Analytical Methodologies for Carisoprodol Glucuronide Research and Detection

Sample Preparation Techniques for Biological Matrices

The effective isolation and concentration of Carisoprodol (B1668446) Glucuronide from complex biological matrices such as plasma, urine, or serum is a critical first step in its analysis. researchgate.net The goal of sample preparation is to remove interfering endogenous substances like proteins and salts that can compromise the accuracy and sensitivity of subsequent analytical methods. nih.gov The highly hydrophilic nature of glucuronides necessitates specific approaches to ensure adequate recovery and a clean extract. scispace.comresearchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized and robust technique for sample clean-up and concentration in bioanalysis. scispace.com It offers advantages such as high recovery, good reproducibility, and the ability to handle small sample volumes. scispace.com For a polar metabolite like Carisoprodol Glucuronide, the choice of sorbent material is critical. While conventional non-polar sorbents used for the parent drug, Carisoprodol, may not provide adequate retention for its polar glucuronide, mixed-mode or polymeric sorbents are often more effective. These sorbents can engage in multiple interaction modes, including hydrophobic and ion-exchange interactions, which enhances the retention of water-soluble metabolites.

The general SPE procedure involves conditioning the sorbent, loading the pre-treated biological sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent. nyc.gov For this compound, a typical protocol would utilize a polymeric or mixed-mode cation exchange cartridge.

Table 1: Illustrative Solid Phase Extraction (SPE) Parameters for this compound

ParameterDescriptionExample Condition
Cartridge Type Sorbent material used for extraction.Mixed-Mode Cation Exchange/Hydrophobic
Conditioning Prepares the sorbent for sample interaction.Methanol (B129727) followed by water or buffer
Sample Loading Application of the biological sample.Urine or plasma sample, potentially pre-treated and pH-adjusted
Washing Removes interfering compounds.Aqueous buffer, followed by a weak organic solvent (e.g., 5% methanol in water)
Elution Recovers the analyte from the sorbent.Methanol containing an acid or base (e.g., 2% formic acid or 5% ammonium (B1175870) hydroxide)

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org While effective for lipophilic compounds like the parent Carisoprodol, traditional LLE is often inefficient for highly polar metabolites such as this compound due to their high water solubility. orientjchem.orgaafs.org

To enhance the extraction of glucuronides into an organic phase, the pH of the aqueous sample can be adjusted. By acidifying the sample to a pH below the pKa of the glucuronic acid moiety (typically around 3.1-3.2), the carboxyl group becomes protonated, reducing its polarity and potentially improving its partitioning into a more polar organic solvent like ethyl acetate (B1210297). scispace.com However, recovery often remains a challenge, and this method can be laborious and time-consuming. cbspd.com

Table 2: Representative Liquid-Liquid Extraction (LLE) Conditions

ParameterDescriptionExample Condition for Glucuronide Analysis
Sample Pre-treatment Adjusting the sample to optimize extraction.Acidification of urine/plasma with HCl to pH < 3.5. scispace.com
Extraction Solvent Immiscible organic solvent used to extract the analyte.Polar solvents such as ethyl acetate or a mixture of hexane (B92381) and isopropanol.
Extraction Process Mixing of the aqueous and organic phases.Vortex mixing followed by centrifugation to separate layers. orientjchem.org
Recovery Collection of the analyte-containing phase.The organic layer is collected, evaporated to dryness, and reconstituted in mobile phase. orientjchem.org

Protein Precipitation

Protein Precipitation (PPT) is a straightforward and rapid method for removing high-molecular-weight proteins from biological samples like plasma or serum. mdpi.com This technique is particularly useful for high-throughput analysis and is often employed prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can tolerate less clean samples than other detectors. nih.gov The method involves adding a precipitating agent, such as an organic solvent or a strong acid, to the sample, which denatures and precipitates the proteins. mdpi.com

Commonly used organic solvents include acetonitrile (B52724) and methanol, while trichloroacetic acid (TCA) is a frequently used acidic agent. nih.gov After adding the precipitant, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then collected for analysis. A key advantage is the minimal sample manipulation; however, it is a non-selective method that may leave other endogenous components in the extract, potentially leading to matrix effects during LC-MS/MS analysis. nih.gov

Table 3: Comparison of Common Protein Precipitating Agents

Precipitating AgentTypical Ratio (Agent:Sample)AdvantagesDisadvantages
Acetonitrile 2:1 or 3:1High protein removal efficiency (>96%). nih.govCan dilute the sample; may affect chromatography if injected directly. mdpi.com
Methanol 3:1Compatible with reversed-phase mobile phases.Generally less efficient at protein removal than acetonitrile.
Trichloroacetic Acid (TCA) 1:2 (e.g., 10% TCA)Good protein removal (~92%); supernatant is aqueous. nih.govExtreme pH can cause analyte degradation or damage the LC column. mdpi.com
Zinc Sulfate 2:1Good protein removal (~91%); maintains nearly neutral pH. mdpi.comnih.govMay introduce metal ions that can interfere with analysis.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from the parent drug, other metabolites, and any remaining endogenous components before detection.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique for the direct quantification of glucuronide metabolites in biological matrices. scispace.comresearchgate.net This is due to the exceptional selectivity and sensitivity of MS/MS detection, which allows for the measurement of analytes at very low concentrations even in complex samples. nih.gov The direct measurement of the intact glucuronide conjugate avoids the potentially incomplete and variable step of enzymatic hydrolysis, leading to improved accuracy and precision. scispace.comresearchgate.net LC-MS/MS methods have been successfully developed for Carisoprodol and its primary metabolite, meprobamate, and these approaches can be adapted for the analysis of the glucuronide conjugate. nih.govoup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of liquid chromatography used for the analysis of pharmaceutical compounds and their metabolites. jchps.com In RP-HPLC, separation is achieved based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. ijpar.com

While methods for the parent compound Carisoprodol often use a mobile phase with a relatively high percentage of an organic solvent like acetonitrile, the analysis of the highly polar this compound requires significant modification. jchps.comipindexing.com Due to its increased hydrophilicity, this compound will have very little retention on a standard C18 column under typical conditions and may elute in the void volume with other unretained matrix components.

To achieve adequate chromatographic retention and separation, the mobile phase composition must be adjusted to be more polar, typically by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the aqueous component. ijpar.com The addition of an acidic modifier, such as formic acid, to the mobile phase is standard practice in LC-MS applications. sielc.com This helps to control the ionization state of the analyte—in this case, by protonating the carboxylate on the glucuronic acid moiety—which results in better peak shape and more consistent retention times.

Table 4: Typical RP-HPLC Parameters and Adaptations for this compound

ParameterTypical Condition for CarisoprodolAdapted Condition for this compoundRationale for Adaptation
Column C18 (e.g., 100 x 4.5 mm, 4 µm). jchps.comC18, potentially with polar end-capping or a polar-embedded phase.To increase retention of the highly polar glucuronide.
Mobile Phase Acetonitrile:Water/Buffer (e.g., 35:65 v/v). jchps.comAcetonitrile:Water with 0.1% Formic Acid (e.g., starting at 5:95 v/v in a gradient).The more aqueous mobile phase is required to retain the polar analyte on the column.
Elution Mode Isocratic. jchps.comGradient.A gradient (increasing organic solvent over time) allows for the elution of the polar glucuronide with good peak shape, while also eluting less polar compounds like the parent drug in the same run.
Flow Rate 1.0 mL/min. jchps.com0.3 - 0.5 mL/min.Lower flow rates are often used with smaller column diameters and are more compatible with MS interfaces.
Detector UV (e.g., 194 nm) or Refractive Index. jchps.comsapub.orgTandem Mass Spectrometer (MS/MS). oup.comMS/MS provides the necessary sensitivity and selectivity for detection in complex biological matrices. Carisoprodol and its metabolites lack a strong UV chromophore. sapub.org
Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity for the analysis of pharmaceutical compounds and their metabolites. acs.org These improvements are achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. acs.org For a polar analyte like this compound, UHPLC is particularly advantageous as it can effectively separate the hydrophilic glucuronide conjugate from the less polar parent drug, carisoprodol, and other metabolites like meprobamate.

The typical UHPLC system for analyzing drug glucuronides consists of a binary solvent manager, an autosampler, and a detector, often coupled with a mass spectrometer. acs.org Reversed-phase chromatography is the most common separation mode.

Key UHPLC Parameters for Glucuronide Analysis:

ParameterTypical SpecificationPurpose
Column Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)Provides high-efficiency separation of polar and non-polar compounds.
Mobile Phase Gradient of water and acetonitrile, both containing 0.1% formic acid. acs.orgThe acidic modifier improves peak shape and ionization efficiency for mass spectrometry.
Flow Rate 0.25 - 0.5 mL/minOptimized for small particle columns to maintain high efficiency.
Column Temp. Maintained at 40 °CEnsures reproducible retention times and improves peak symmetry. acs.org
Injection Vol. 1 - 5 µLSmall volumes are used to prevent column overloading and maintain sharp peaks. acs.orgacs.org

The high resolving power of UHPLC allows for short analysis times, often under 10 minutes, which is beneficial for high-throughput screening in clinical or forensic laboratories. acs.org

Gas Chromatography (GC) Considerations

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Several intrinsic properties of the glucuronide metabolite present significant challenges for GC-based methods:

Low Volatility: The addition of the highly polar glucuronic acid moiety makes the conjugate non-volatile. GC analysis requires compounds to be volatile enough to be vaporized in the heated injector without degrading.

Thermal Instability: Glucuronide conjugates are often thermally labile and can decompose at the high temperatures required for GC injection and analysis. sapub.org Problems with the thermal instability of the parent compound, carisoprodol, have been noted, suggesting its glucuronide would be even more susceptible to degradation. sapub.org

Due to these limitations, the analysis of glucuronidated metabolites using GC necessitates a preliminary hydrolysis step. This procedure involves cleaving the glucuronic acid group from the parent molecule, typically through enzymatic hydrolysis (using β-glucuronidase) or acid hydrolysis. scispace.com After hydrolysis, the resulting carisoprodol can be extracted and may require further derivatization to increase its volatility and improve its chromatographic properties before GC-MS analysis. nih.gov This multi-step process, however, increases sample preparation time and can introduce variability. scispace.com

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites. When coupled with a chromatographic separation technique, it provides high selectivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. For this compound, this technique allows for its separation from other biological matrix components, followed by its detection based on its specific mass-to-charge ratio (m/z). The molecular weight of carisoprodol is approximately 260.33 g/mol , and the glucuronic acid moiety adds approximately 176.12 g/mol . Therefore, the protonated molecule of this compound ([M+H]⁺) would be expected at an m/z of approximately 437.4.

A typical LC-MS method for a related compound, carisoprodol, provides a framework for the analysis of its glucuronide. swgdrug.org

Example LC-MS Parameters:

ParameterSpecification
Instrument HPLC with a single quadrupole MS detector
Column C8 or C18 reversed-phase
Mobile Phase Acetonitrile and 10mM ammonium formate (B1220265) buffer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1200 to encompass the metabolite and parent drug

While sensitive, single quadrupole LC-MS systems can sometimes be limited by interferences from matrix components with similar m/z values.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly using a triple quadrupole mass spectrometer, is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. scispace.com This technique allows for the direct measurement of glucuronides in biological samples, often eliminating the need for the lengthy hydrolysis step required for GC analysis. scispace.com

The process involves selecting a specific precursor ion (e.g., the protonated this compound molecule) in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific product ion in the third quadrupole. This specific precursor-to-product ion transition is highly characteristic of the target analyte.

Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of polar, non-volatile compounds like drug glucuronides. chromatographyonline.com It generates charged droplets from the LC eluent, which then desolvate to produce gas-phase ions. For carisoprodol and its metabolites, ESI is typically operated in positive ion mode, which generates protonated molecules, [M+H]⁺.

A key phenomenon in the ESI of glucuronides is in-source fragmentation (or in-source collision-induced dissociation). This process involves the fragmentation of the glucuronide conjugate within the ion source itself, leading to a neutral loss of the glucuronic acid moiety (176 Da). nih.govresearchgate.net The resulting fragment ion is identical to the protonated parent drug. nih.gov While this can interfere with the quantification of the parent drug if not chromatographically separated, it can also be used as a diagnostic tool for identifying glucuronide conjugates. researchgate.net The extent of this in-source fragmentation is highly dependent on the cone voltage (also known as orifice or fragmentor voltage); lower cone voltages can minimize this effect and increase the sensitivity for detecting the intact glucuronide. nih.govresearchgate.net

Typical ESI Source Parameters:

ParameterValue RangeEffect on Ionization
Capillary Voltage 2.5 - 3.5 kVDrives the electrospray process.
Cone Voltage 30 - 50 VAffects ion transmission and can induce in-source fragmentation. Lower values are often used for intact glucuronide analysis. nih.gov
Desolvation Temp. 350 - 450 °CAids in the evaporation of solvent from charged droplets. acs.org
Nebulizer Gas NitrogenAssists in aerosol formation.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used on triple quadrupole mass spectrometers for quantification. wikipedia.org In an MRM experiment, the instrument is set to monitor one or more specific, predefined precursor-to-product ion transitions for a target analyte. washington.edu

For this compound, a common strategy involves monitoring the transition from the protonated precursor ion ([M+H]⁺) to the protonated aglycone (the parent carisoprodol molecule). This corresponds to the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176 Da).

Predicted and Known MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Predicted) 437.4261.3Variable (Requires Optimization)
Carisoprodol 261.3176.112
Carisoprodol-d3 (Internal Standard) 264.4179.212

Data for Carisoprodol and its internal standard are derived from existing literature.

The use of a stable isotope-labeled internal standard, such as carisoprodol-d3, is crucial in MRM assays to correct for matrix effects and variations in instrument response, ensuring accurate and precise quantification. The high selectivity of MRM allows for reliable detection and quantification of this compound even at very low concentrations in complex biological matrices like urine and plasma.

Electron Activated Dissociation (EAD) for Structural Elucidation of Glucuronides

Electron Activated Dissociation (EAD) is an advanced fragmentation technique in mass spectrometry that provides detailed structural information, particularly for complex molecules like glucuronide conjugates. sciex.com Unlike traditional Collision-Induced Dissociation (CID), which often results in the labile glucuronic acid bond breaking first, EAD can preserve the core structure while inducing fragmentation across the entire molecule. nih.govresearchgate.net This allows for the precise localization of the glucuronidation site. sciex.com

For a molecule like carisoprodol, which has potential sites for conjugation, EAD can definitively identify where the glucuronic acid moiety is attached. The technique generates unique fragment ions that are not typically observed with CID, providing critical information for the unambiguous structural elucidation of metabolites. nih.govresearchgate.net EAD provides richer MS/MS spectra, which can confirm the specific site of conjugation on the parent molecule. sciex.com This capability is essential in drug metabolism studies for differentiating between potential isomers and understanding metabolic pathways. nih.govtechnologynetworks.com While CID is a valuable tool, EAD can provide vital information for a more complete molecule identification and characterization. sciex.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of carisoprodol and its primary metabolite, meprobamate. wa.gov However, due to the high polarity and low volatility of glucuronide conjugates, this compound cannot be directly analyzed by GC-MS. The typical workflow involves a hydrolysis step to cleave the glucuronic acid from the parent molecule prior to analysis.

Following hydrolysis, the liberated carisoprodol is extracted from the biological matrix using techniques like solid-phase extraction (SPE). wa.gov The extract is then injected into the GC-MS system. The analysis of carisoprodol by GC-MS without derivatization can have a relatively high limit of detection, around 2 μg/mL. nih.govresearchgate.net To enhance sensitivity and improve chromatographic properties, derivatization may be employed to increase the volatility of the analyte. nih.govresearchgate.net The mass spectrometer identifies the compound based on its characteristic mass spectrum and retention time. ijpar.com

Hydrolysis Techniques for Glucuronide Conjugates in Analysis

Since many analytical methods are optimized for the less polar parent drug, the cleavage of the glucuronide conjugate is a critical sample preparation step. covachem.comnyc.gov This process, known as hydrolysis, can be achieved through either enzymatic or chemical methods.

Enzymatic Hydrolysis using β-Glucuronidase

Enzymatic hydrolysis is the preferred method in many toxicological laboratories due to its high specificity and mild reaction conditions, which help to preserve the integrity of the target analyte. nih.gov This method utilizes the β-glucuronidase enzyme to selectively cleave the glycosidic bond of the glucuronide conjugate, releasing the free drug (aglycone). covachem.com

The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, incubation time, temperature, and pH. nih.govnih.gov Enzymes are available from various sources, such as Helix pomatia, abalone, and recombinant forms expressed in E. coli. nih.govnorlab.com Studies have shown that different enzymes exhibit varying efficiencies for hydrolyzing different drug glucuronides. nih.govnorlab.com For instance, one study evaluating three different β-glucuronidase enzymes found that the recovery of carisoprodol showed some variability among the different enzymes and incubation parameters. norlab.com Recombinant enzymes have been developed to offer faster hydrolysis, often at room temperature, which can significantly decrease sample processing time. nih.govhubspotusercontent-na1.net

Table 1: Comparison of β-Glucuronidase Hydrolysis Conditions and Efficiencies for Various Analytes

Enzyme SourceAnalyte(s)Incubation ConditionsHydrolysis Efficiency/ObservationsReference
Red abalone (Kura Biotech), Abalone (Campbell Scientific), Recombinant (IMCSzyme)Carisoprodol, Morphine-3-glucuronide, Oxazepam glucuronide, etc.55°C or 65°C for 30 or 60 minutesCarisoprodol recovery showed variability among different enzymes and conditions. Kura and IMCSzyme enzymes resulted in the most complete hydrolysis for most glucuronides tested. norlab.com
IMCSzyme™ recombinant β-glucuronidaseBenzodiazepine glucuronides (Oxazepam, Lorazepam, Temazepam)Room Temperature for 5 minutesMaximum hydrolysis (≥94% recovery for oxazepam/lorazepam) was achieved in 5 minutes, significantly faster than traditional methods requiring heat. nih.gov
B-One™ (recombinant β-glucuronidase)11 different drug glucuronides including opiates5 minutes at 20-55°CEfficient hydrolysis (>90%) of most glucuronides was achieved in 5 minutes across all temperatures. nih.gov
β-glucuronidase/arylsulfatase (from Helix pomatia)11 different drug glucuronides including opiates24 hours at 40-55°CThis enzyme showed the lowest efficiency, requiring a much longer incubation time compared to recombinant enzymes. nih.gov

Chemical Hydrolysis Methods

Chemical hydrolysis, typically using strong acids or bases, offers a faster and often less expensive alternative to enzymatic methods. Acid hydrolysis, for example, can be performed by heating the sample in the presence of an acid like hydrochloric acid (HCl). nyc.gov A common procedure involves adding 6N HCl to the sample and heating it in a boiling water bath for approximately 45 minutes. nyc.gov

While effective at cleaving the glucuronide bond, chemical methods are non-specific and the harsh conditions can potentially lead to the degradation of the target analyte or the formation of interfering artifacts. This lack of specificity and potential for analyte degradation are significant drawbacks compared to the gentle and specific nature of enzymatic hydrolysis.

Validation Parameters for Analytical Methods in Research

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net Key validation parameters, as outlined by guidelines from the International Conference on Harmonization (ICH), include accuracy, precision, specificity, linearity, range, and sensitivity. globalresearchonline.net

Sensitivity (Limits of Detection and Quantification)

Sensitivity is a crucial parameter that defines the lowest concentration of an analyte that can be reliably measured by an analytical method. It is typically defined by two values: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). tbzmed.ac.ir

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined based on a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10:1. nih.gov

The sensitivity of methods used to detect carisoprodol following the hydrolysis of its glucuronide conjugate varies depending on the analytical technique employed.

Table 2: Reported Sensitivity for Carisoprodol Analysis by Various Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC0.41 µg/mL1.26 µg/mL jchps.comipindexing.com
GC-MS (without derivatization)-~2 µg/mL nih.govresearchgate.net
LC-APCI-MS/MS~1 ng/mL (S/N ≥ 3)~1 ng/mL (S/N ≥ 10) nih.gov
UV-LC (for Impurity-B)0.008%0.015% scispace.com
UV-LC (for Impurity-D)0.13%0.26% scispace.com

Selectivity and Specificity

No information is available in the reviewed scientific literature regarding the selectivity and specificity of analytical methods for this compound.

Accuracy and Precision

No data on the accuracy and precision of analytical methods for the quantification of this compound could be found in the reviewed scientific literature.

Linearity and Range

Information regarding the linearity and range of analytical methods for the detection of this compound is not available in the reviewed scientific literature.

Forensic and Toxicological Research Significance of Carisoprodol Glucuronide

Carisoprodol (B1668446) Glucuronide as a Biomarker of Precursor Compound Exposure

The detection of any metabolite is a definitive indicator of exposure to its parent compound. In principle, Carisoprodol Glucuronide could serve as a biomarker for the ingestion of carisoprodol. However, its utility as a reliable biomarker is conditioned by its concentration and the frequency of its formation. Research into the metabolism of carisoprodol indicates that glucuronidation is not a primary metabolic route. oup.comoup.com While meprobamate and its hydroxylated metabolites are known to be partially excreted as conjugates, studies have shown that the contribution of glucuronidated forms of carisoprodol and meprobamate to the total excreted amount is minimal. oup.comoup.com

In a study analyzing urine specimens from patients prescribed carisoprodol, treatment with β-glucuronidase (an enzyme that cleaves glucuronide conjugates) resulted in less than a 20% change in the measured concentrations of carisoprodol and meprobamate. oup.comoup.com This suggests that this compound is formed in very small quantities, making it a minor metabolite. Consequently, while its presence confirms carisoprodol exposure, its low abundance makes it a less sensitive biomarker compared to carisoprodol itself or meprobamate. oup.comoup.com

Detection and Quantification in Forensic Investigations

The detection and quantification of drug glucuronides in forensic samples typically require sophisticated analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). questdiagnostics.com This methodology allows for the specific and sensitive identification of metabolites in complex biological matrices.

The general approach for quantifying glucuronide conjugates involves two main strategies:

Direct analysis: This method quantifies the intact glucuronide molecule. It is the most accurate approach but requires a specific reference standard for the glucuronide conjugate, which may not always be commercially available.

Indirect analysis: This more common method involves the hydrolysis of the glucuronide conjugate back to its parent drug (aglycone) using an enzyme like β-glucuronidase. The concentration of the parent drug is measured before and after hydrolysis, with the difference indicating the amount of the glucuronidated form present. oup.comoup.com

Given the low concentrations of this compound, highly sensitive instrumentation would be necessary for its detection.

In post-mortem toxicology, the analysis of metabolites can help to establish a timeline of drug use and contribute to determining the cause of death. nih.govnih.gov However, the analysis of post-mortem samples is fraught with challenges, including post-mortem redistribution, where drugs can diffuse from tissues with high concentrations to those with lower concentrations after death, altering the drug levels found in blood and other tissues. nih.govresearchgate.netoup.com

For this compound, its low in-vivo concentration means it is likely to be present in even lower, or undetectable, concentrations in post-mortem samples. Furthermore, the potential for post-mortem hydrolysis of the glucuronide conjugate could falsely elevate the concentration of the parent carisoprodol, although this effect is likely minimal given the small amount of the conjugate formed. oup.comoup.com The primary analytes of interest in post-mortem cases involving carisoprodol remain carisoprodol and meprobamate. nih.govnih.govkoreascience.kr

Urine is the primary matrix for detecting drug metabolites due to their accumulation in this fluid for excretion. questdiagnostics.com As such, urine would be the most likely biological fluid in which to detect this compound. oup.comoup.com The detection window for metabolites in urine is generally longer than that for the parent drug in blood.

Serum: Due to its very low concentration, detecting this compound in serum would be analytically challenging.

Oral Fluid: Oral fluid is an increasingly popular matrix for drug testing, but drug concentrations are generally lower than in blood or urine, making the detection of minor metabolites like this compound unlikely.

Hair: Hair analysis provides a long-term history of drug exposure. While parent drugs and major metabolites can be incorporated into hair, it is highly improbable that a minor metabolite like this compound would be present in detectable concentrations.

Interpretative Challenges in Forensic Toxicology Related to Glucuronide Presence

The primary interpretative challenge related to the presence of this compound is its forensic significance, or lack thereof. Given that it is a minor metabolite, its detection does not add substantial information beyond what is already provided by the presence of carisoprodol and meprobamate. oup.comoup.com

The main focus of interpretation in carisoprodol-related cases remains the concentrations of carisoprodol and meprobamate and their ratio, which can provide insights into the timing of ingestion and potential co-administration of other drugs. nih.govnih.gov

Contribution to Understanding Metabolic Profiles in Toxicological Contexts

The study of minor metabolites like this compound, even if they are not significant biomarkers, is important for a comprehensive understanding of a drug's metabolic profile. The finding that this compound is formed in negligible amounts confirms that the primary metabolic pathway for carisoprodol is N-dealkylation to meprobamate via the cytochrome P450 enzyme CYP2C19. oup.comoup.comnih.govwho.int

This knowledge helps to refine metabolic models and can be valuable in specific toxicological contexts, such as in cases of CYP2C19 inhibition by other drugs, where alternative, minor metabolic pathways might theoretically become more prominent. However, current evidence suggests that even in such scenarios, the glucuronidation of carisoprodol is unlikely to play a significant role. oup.comoup.com

The limited extent of carisoprodol's glucuronidation is a key piece of information that solidifies the understanding of its metabolic fate, reinforcing the focus on carisoprodol and meprobamate as the crucial analytes in forensic and clinical toxicology. oup.comoup.com

Comparative Metabolism and Species Differences in Carisoprodol Glucuronide Studies

Utility of Animal Models in Predicting Human Carisoprodol (B1668446) Glucuronidation

The primary goal of using animal models in preclinical studies is to predict the pharmacokinetics and metabolism of a drug in humans. However, the significant inter-species differences in drug metabolism, particularly in glucuronidation, present a substantial challenge nih.govresearchgate.net.

The case of carisoprodol illustrates this challenge. The detection of a glucuronide conjugate in dogs and the qualitative mention in rats could have suggested that this would be a relevant pathway in humans nih.govfda.gov. However, evidence from human studies indicates this is not the case oup.com. This discrepancy highlights the limitations of standard animal models in predicting human metabolic pathways, especially for conjugation reactions.

The predictive value of an animal model for glucuronidation is highly substrate-dependent. For some compounds, the dog has been shown to be a more representative model of human glucuronidation than rodents nih.gov. For other substrates, even non-human primates may not be suitable predictive models nih.gov. The lack of a single, universally predictive animal model for glucuronidation necessitates a multi-species approach and a cautious interpretation of the data when extrapolating to humans. The discrepancies between in vitro data from liver microsomes and in vivo outcomes further complicate predictions nih.gov.

Applications of Humanized Animal Models (e.g., Humanized UGT1 Mice) in Research

To bridge the gap between animal models and human metabolism, researchers have developed humanized animal models. These models involve genetically engineering animals, typically mice, to express human drug-metabolizing enzymes.

A prominent example is the humanized UGT1 (hUGT1) mouse nih.govresearchgate.net. These mice were created by introducing the human UGT1A locus into mice that had their own corresponding Ugt1 genes knocked out. The result is a mouse model that expresses the suite of human UGT1A enzymes in a pattern that mimics their expression in human tissues nih.gov.

Research has demonstrated the utility of hUGT1 mice in providing more accurate predictions of human glucuronidation. For instance, in vitro studies using liver microsomes from hUGT1 mice showed that the kinetic parameters for furosemide (B1674285) glucuronidation were nearly identical to those in human liver microsomes, and significantly different from those in wild-type mice nih.gov. These models are thus powerful tools for:

Predicting human-specific metabolic pathways.

Investigating the impact of human genetic polymorphisms in UGT enzymes on drug metabolism.

Studying the formation and potential toxicity of human-specific metabolites, such as certain acyl-glucuronides researchgate.net.

While no studies have been published specifically examining carisoprodol metabolism in humanized UGT mice, these models represent a valuable research platform. They offer the potential to clarify the role of human UGT enzymes in the disposition of carisoprodol and other xenobiotics, thereby overcoming the predictive limitations of conventional animal models.

Research Gaps and Future Directions in Carisoprodol Glucuronide Studies

Elucidation of Complete Glucuronidation Pathways and Metabolite Structures

A significant gap exists in the fundamental understanding of whether and how Carisoprodol (B1668446) and its metabolites undergo glucuronidation. The primary focus of metabolic studies has been on the conversion of Carisoprodol to meprobamate. oup.com While it has been reported that meprobamate and its hydroxylated metabolites may be partially excreted as conjugates, the specific structures of these glucuronides and the UDP-glucuronosyltransferase (UGT) enzymes responsible have not been identified. oup.comlin-zhi.com One study that specifically tested for glucuronidation of Carisoprodol and meprobamate in urine specimens found that it was not a significant pathway under the tested conditions. oup.com

However, this does not preclude the possibility of glucuronidation occurring in other tissues or the formation of conjugates that are rapidly eliminated or present at low concentrations. Future research must aim to definitively identify whether Carisoprodol or its phase I metabolites are substrates for UGT enzymes. This would involve in vitro studies using human liver microsomes and recombinant UGT enzymes to identify the specific isoforms involved. Subsequent structural elucidation of any identified glucuronide metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential.

Investigation of Minor Glucuronide Conjugates

Stemming from the lack of a defined primary glucuronidation pathway, the existence and role of minor glucuronide conjugates of Carisoprodol are entirely unknown. In drug metabolism, minor metabolites can sometimes have significant pharmacological or toxicological effects. The potential for Carisoprodol or its metabolites to form various glucuronide isomers, either on the parent molecule or its hydroxylated metabolites, warrants investigation. Future studies should employ highly sensitive analytical techniques to screen for these potential minor conjugates in biological matrices from both preclinical models and human subjects. Identifying these minor metabolites would provide a more complete picture of Carisoprodol's biotransformation and could reveal previously uncharacterized metabolic pathways.

Advancements in High-Throughput Analytical Methodologies for Comprehensive Profiling

Current analytical methods for Carisoprodol primarily focus on quantifying the parent drug and meprobamate, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While effective for their intended purpose, a broader, more comprehensive profiling of all potential metabolites, including glucuronides, is needed.

Future research should focus on developing and applying high-throughput, non-targeted metabolomics approaches. Advanced high-resolution mass spectrometry (HRMS) coupled with sophisticated data analysis software could enable the simultaneous detection and tentative identification of a wide range of metabolites in a single analysis. nih.gov These methodologies would be instrumental in screening for novel glucuronide conjugates and comprehensively mapping the metabolic fate of Carisoprodol, moving beyond the quantification of just the primary metabolites.

Role of Gut Microbiome in Glucuronide Biotransformation and Recycling

The gut microbiome plays a critical role in the metabolism and disposition of many drugs, particularly those that undergo glucuronidation. youtube.com Bacterial β-glucuronidases in the gut can hydrolyze glucuronide conjugates excreted in the bile, releasing the parent drug or metabolite (aglycone) for reabsorption. nih.govresearchgate.net This process, known as enterohepatic recycling, can prolong drug exposure and, in some cases, lead to gastrointestinal toxicity. nih.govelifesciences.org

Impact of Endogenous Factors on Glucuronide Formation and Disposition (e.g., Age, Sex)

Endogenous factors such as age and sex are known to influence drug metabolism, including glucuronidation. researchgate.netwikipedia.org Research on Carisoprodol has demonstrated that these factors significantly impact its primary metabolism. A retrospective analysis of urinary excretion data showed that the metabolic ratio of meprobamate to Carisoprodol was nearly two times higher in the elderly compared to a young group and 20.7% higher in females compared to males. nih.gov

While these findings relate to the CYP2C19 pathway, they underscore the importance of considering patient-specific factors in Carisoprodol metabolism. nih.gov It is plausible that age and sex could also affect the rate and extent of Carisoprodol glucuronidation, should this pathway be proven significant. Future studies on Carisoprodol Glucuronide must incorporate these variables to understand how its formation and disposition may differ across various populations.

Table 1: Impact of Age and Sex on Carisoprodol Metabolism Metabolic Ratio (MR) refers to meprobamate concentration divided by carisoprodol concentration.

FactorGroupFindingReference
AgeYoungGeometric Mean MR: 105 nih.gov
Middle-AgedGeometric Mean MR: 71.9 nih.gov
ElderlyGeometric Mean MR: 54.4 nih.gov
SexFemaleMR was 20.7% higher compared to males nih.gov
MaleBaseline for comparison nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for detecting Carisoprodol Glucuronide in biological samples?

  • Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity. Sample preparation should include enzymatic hydrolysis with β-glucuronidase (optimized at pH 5.0–6.0 in ammonium acetate buffer) to cleave the glucuronide moiety, followed by solid-phase extraction (SPE) to isolate the metabolite. Immunoassays can serve as preliminary screening tools but require LC-MS/MS confirmation to minimize false positives . Method validation should adhere to parameters such as limits of detection (LOD < 0.8 nM) and quantitation (LOQ < 2 nM), as demonstrated in dopamine glucuronide studies .

Q. How can researchers validate analytical methods for quantifying this compound?

  • Answer : Validate methods using spiked matrix samples (e.g., urine or plasma) to assess linearity, precision (RSD < 5%), and recovery rates. Cross-validate with orthogonal techniques like high-performance liquid chromatography (HPLC) with UV detection, as described in Carisoprodol impurity profiling . Include quality controls (QCs) with certified reference materials and assess inter-laboratory reproducibility. For stability studies, compare fresh vs. frozen samples (-80°C) over 4 months, referencing protocols for ethyl glucuronide stability .

Advanced Research Questions

Q. Which UDP-glucuronosyltransferase (UGT) isoforms are implicated in this compound formation, and how can this be experimentally determined?

  • Answer : Conduct in vitro assays using human liver microsomes (HLM) and recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify catalytic activity. Monitor glucuronide formation via LC-MS/MS or derivatization techniques (e.g., trimethylsilylation) to distinguish O- vs. N-glucuronides, as applied in soticlestat glucuronide characterization . Compare kinetic parameters (Km, Vmax) across isoforms and validate findings using chemical inhibitors or gene knockout models .

Q. How should researchers resolve discrepancies in this compound quantification across studies?

  • Answer : Investigate pre-analytical variables:

  • Sample stability : Ensure storage at -80°C to prevent degradation, as glucuronides like acetaminophen glucuronide show stability for ≥4 months under these conditions .
  • Enzymatic hydrolysis efficiency : Optimize β-glucuronidase activity (e.g., 50 kU/mL concentration) and incubation time to avoid incomplete hydrolysis, which skews quantitation .
  • Matrix effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement in LC-MS/MS .

Q. What advanced statistical methods can improve the interpretation of this compound metabolic flux data?

  • Answer : Apply Bayesian Markov Chain Monte Carlo (MCMC) simulations to model glucuronide enrichment kinetics, leveraging position-specific ²H NMR data (e.g., H5/H2 ratios) from acetaminophen glucuronide studies. This approach accounts for uncertainty in tracer incorporation and metabolic zonation effects in hepatic lobules .

Q. How does this compound’s stability compare to its parent compound in long-term storage?

  • Answer : Glucuronides generally exhibit greater stability than parent compounds in biological matrices. For example, urinary glucuronides remain stable for ≥4 months at -20°C, whereas plasma glucose degrades significantly under the same conditions. Validate storage protocols using accelerated stability testing (e.g., 25°C, 60% humidity) and monitor degradation products via LC-HRMS .

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